molecular formula C20H17FN4O2S B6585262 N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251699-13-4

N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B6585262
CAS RN: 1251699-13-4
M. Wt: 396.4 g/mol
InChI Key: NGVVMLLEDNSBLY-UHFFFAOYSA-N
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Description

The compound “N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolo-pyridine ring, which is a fused ring system containing a triazole and a pyridine . It also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom . The presence of fluorophenyl and methylphenyl groups indicates that there are phenyl rings (a type of aromatic ring) with fluorine and methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo-pyridine ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. The presence of nitrogen in this ring could potentially allow for hydrogen bonding . The sulfonamide group could also participate in hydrogen bonding due to the presence of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could potentially make this compound relatively nonpolar and insoluble in water. The presence of the sulfonamide group could potentially allow for some solubility in water due to the ability to form hydrogen bonds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it were a drug, future research could involve optimizing its structure to improve its efficacy and reduce side effects . If it were a material, future research could involve studying its physical properties and potential applications .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-6-8-17(9-7-15)25(12-16-4-2-3-5-19(16)21)28(26,27)18-10-11-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVVMLLEDNSBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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